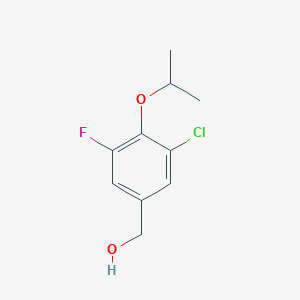

(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-5-fluoro-4-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFO2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-4,6,13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANNTKJYFUXEOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)CO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Fluoro 4 Isopropoxyphenyl Methanol

Retrosynthetic Analysis of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in planning a logical forward synthesis.

The primary disconnection for this compound involves the benzylic alcohol. This functional group can be formed through the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative. This leads to two primary retrosynthetic pathways:

Reduction of an Aldehyde: The most direct route to the target benzylic alcohol is the reduction of (3-chloro-5-fluoro-4-isopropoxyphenyl)benzaldehyde. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reduction of a Carboxylic Acid Derivative: Alternatively, the benzylic alcohol can be obtained from a (3-chloro-5-fluoro-4-isopropoxyphenyl)carboxylic acid or its ester. This would necessitate a more powerful reducing agent like LiAlH₄.

Another approach involves the formation of the carbon-carbon bond at the benzylic position. For instance, a Grignard reagent derived from a corresponding aryl halide could react with formaldehyde (B43269). However, given the other reactive functional groups, the reduction of an aldehyde or carboxylic acid is a more common and reliable strategy.

The core of the synthetic challenge lies in the construction of the 3-chloro-5-fluoro-4-isopropoxybenzene ring. The directing effects of the substituents play a crucial role in determining the order of their introduction. fiveable.me In this molecule, we have three substituents:

Isopropoxy group (-O-iPr): An ortho-, para-directing and activating group.

Fluoro group (-F): An ortho-, para-directing and deactivating group.

Chloro group (-Cl): An ortho-, para-directing and deactivating group.

The interplay of these directing effects must be carefully managed to achieve the desired 1,2,3,5-tetrasubstituted pattern. A plausible retrosynthetic disconnection of the aromatic ring would involve identifying a suitable starting material that can be sequentially functionalized. A common starting point for such syntheses is a substituted phenol (B47542), as the hydroxyl group is a strong activating group that can facilitate subsequent electrophilic aromatic substitution reactions.

Precursor Synthesis and Aromatic Functionalization Routes

The forward synthesis of this compound would involve the initial synthesis of the substituted aromatic ring followed by the elaboration of the hydroxymethyl group.

Achieving the correct placement of the chlorine and fluorine atoms on the aromatic ring is a critical step that requires careful selection of reagents and reaction conditions.

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing substituents onto a benzene (B151609) ring. fiveable.me The success of this approach hinges on the directing effects of the substituents already present on the ring. libretexts.org

Starting from a precursor like 4-isopropoxyphenol, the hydroxyl group would strongly direct incoming electrophiles to the ortho positions. However, achieving selective mono- and di-halogenation at specific positions can be challenging due to the activating nature of the hydroxyl and isopropoxy groups, which can lead to mixtures of products. scientificupdate.com

A potential synthetic sequence could begin with a fluorinated phenol derivative. For instance, starting with 3-fluoro-4-isopropoxyphenol, the directing effects of the fluorine (ortho, para) and the hydroxyl group (ortho, para) would need to be considered for the subsequent chlorination step. The steric hindrance from the isopropoxy group could also influence the regioselectivity of the halogenation. scientificupdate.com

The table below summarizes common electrophilic halogenating agents.

| Halogenating Agent | Halogen Introduced | Catalyst (if often required) |

| Cl₂ | Chlorine | Lewis Acid (e.g., FeCl₃, AlCl₃) |

| SO₂Cl₂ | Chlorine | - |

| N-Chlorosuccinimide (NCS) | Chlorine | Acid catalyst |

| Br₂ | Bromine | Lewis Acid (e.g., FeBr₃, AlBr₃) |

| N-Bromosuccinimide (NBS) | Bromine | Acid catalyst |

Nucleophilic aromatic substitution (NAS) provides an alternative pathway for the introduction of substituents, particularly on electron-deficient aromatic rings. libretexts.orgmsu.edu This strategy typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a leaving group (such as a halide).

A plausible NAS approach for synthesizing the target aromatic ring could involve a starting material that is already appropriately substituted with a good leaving group. For example, a difluoro- or dichloro-nitrobenzene derivative could undergo sequential nucleophilic substitution reactions. One halogen could be displaced by an isopropoxide, and the other could be introduced or already be in the desired position. The nitro group, after facilitating the NAS reactions, could then be reduced to an amine and subsequently removed or converted to another functional group. msu.edu

The choice between electrophilic and nucleophilic substitution strategies depends on the availability of starting materials and the ability to control the regioselectivity of the reactions.

Installation of the Isopropoxy Group

The formation of the ether bond to introduce the isopropoxy group is typically achieved by the alkylation of a phenolic precursor, such as a derivative of 3-chloro-5-fluoro-4-hydroxybenzaldehyde (B1585950) or 3-chloro-5-fluoro-4-hydroxybenzoic acid. nih.gov

The Williamson ether synthesis is a classic and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this context, a phenolic precursor is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an isopropyl electrophile, typically an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane), to form the desired ether and a salt byproduct. youtube.com

The choice of base and solvent is crucial for the reaction's success. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) to facilitate the reaction. Given the SN2 nature of the reaction, primary alkyl halides are ideal, but secondary halides like 2-bromopropane can be used effectively, although elimination reactions can sometimes compete. masterorganicchemistry.com

Reaction Scheme:

Ar-OH + Base → Ar-O⁻

Ar-O⁻ + (CH₃)₂CH-X → Ar-O-CH(CH₃)₂ + X⁻ (where Ar = 3-chloro-5-fluoro-4-hydroxyphenyl derivative, X = Cl, Br, I)

Table 2: Typical Conditions for Williamson Ether Synthesis

| Phenolic Precursor | Isopropylating Agent | Base | Solvent | Temperature |

|---|---|---|---|---|

| 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | 2-Bromopropane | K₂CO₃ | DMF | 60-80 °C |

| 3-Chloro-5-fluoro-4-hydroxybenzoic acid | Isopropyl iodide | NaH | THF/DMF | Room Temp to 50 °C |

Besides the Williamson synthesis, other methods can be employed for the O-alkylation of phenols. The Mitsunobu reaction provides a powerful alternative under mild, neutral conditions. This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol (in this case, isopropanol) for nucleophilic attack by the phenol. This method is particularly useful for sterically hindered substrates and avoids the need for a strong base.

Another approach involves the use of phase-transfer catalysis (PTC). In this method, a quaternary ammonium (B1175870) salt transfers the aqueous phenoxide ion into an organic phase containing the alkylating agent, thereby accelerating the reaction rate under milder, biphasic conditions.

Formation of the Benzylic Alcohol Functionality

The final key transformation is the creation of the hydroxymethyl group (-CH₂OH) on the aromatic ring. This is most commonly achieved through the reduction of a corresponding carbonyl compound or via the addition of a one-carbon unit using an organometallic reagent.

The reduction of an aromatic aldehyde, ester, or carboxylic acid provides a direct and efficient route to the target benzylic alcohol. The choice of the reducing agent depends on the starting functional group.

Aldehyde Reduction: A precursor such as 3-chloro-5-fluoro-4-isopropoxybenzaldehyde (B6304181) can be readily reduced to this compound using mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) is the most common and convenient reagent for this transformation due to its high selectivity for aldehydes and ketones.

Carboxylic Acid/Ester Reduction: If the synthesis proceeds through a precursor like 3-chloro-5-fluoro-4-isopropoxybenzoic acid or its methyl/ethyl ester, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) is highly effective for this reduction. Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can also be used, offering different selectivity and handling characteristics.

Table 3: Reagents for the Reduction of Carbonyl Precursors

| Precursor Functional Group | Reagent | Typical Solvent | Relative Reactivity |

|---|---|---|---|

| Aldehyde (-CHO) | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild |

| Aldehyde (-CHO) | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Strong |

| Ester (-COOR) | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Strong |

| Carboxylic Acid (-COOH) | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Strong |

An alternative strategy to form the benzylic alcohol involves the reaction of an organometallic species with formaldehyde. This route begins with a halogenated precursor, such as 1-bromo-3-chloro-5-fluoro-4-isopropoxybenzene. This aryl bromide can be converted into a Grignard reagent by reacting it with magnesium metal in an ether solvent.

Formation of Grignard Reagent:

Ar-Br + Mg → Ar-MgBr (where Ar = 3-chloro-5-fluoro-4-isopropoxyphenyl)

The resulting Grignard reagent, (3-chloro-5-fluoro-4-isopropoxyphenyl)magnesium bromide, is a potent nucleophile. Its subsequent reaction with formaldehyde (HCHO), which serves as a one-carbon electrophile, followed by an acidic aqueous workup, yields the desired primary alcohol, this compound. A similar pathway can be envisioned using an organolithium reagent, formed by reacting the aryl bromide with an alkyllithium reagent like n-butyllithium.

Table 4: Synthesis via Organometallic Addition to Formaldehyde

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1 | 1-Bromo-3-chloro-5-fluoro-4-isopropoxybenzene | Mg turnings, THF | (3-Chloro-5-fluoro-4-isopropoxyphenyl)magnesium bromide |

Purification and Isolation Techniques in Academic Research

Following the synthesis, the crude reaction mixture containing this compound requires purification to remove unreacted starting materials, byproducts, and residual reagents. Standard laboratory techniques such as chromatography and recrystallization are commonly employed for this purpose.

Chromatographic Separation Methods for Reaction Mixtures

Chromatography is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the purification of moderately polar compounds like substituted benzyl (B1604629) alcohols, column chromatography is a widely used method in academic research. rochester.edu

The choice of stationary phase and mobile phase (eluent) is critical for achieving effective separation. For this compound, a polar stationary phase like silica (B1680970) gel would likely be employed. The mobile phase would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), with the polarity of the mixture being optimized to achieve good separation of the target compound from impurities.

High-performance liquid chromatography (HPLC) can also be utilized for both analytical and preparative-scale purification of such compounds, often employing a reverse-phase column where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com

Below is an interactive data table summarizing typical chromatographic conditions that could be adapted for the purification of this compound based on the purification of similar aromatic alcohols.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Typical Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (60-120 mesh) | Hexane/Ethyl Acetate Gradient | Purification of substituted benzyl alcohols | General Knowledge |

| Flash Chromatography | Silica Gel (230-400 mesh) | Dichloromethane/Methanol Gradient | Rapid purification of moderately polar compounds | General Knowledge |

| Reverse-Phase HPLC | C18 Silica Gel | Acetonitrile/Water with 0.1% Formic Acid | High-purity isolation of aromatic alcohols | sielc.com |

Recrystallization and Precipitation Strategies

Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor.

The key to successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. For a compound like this compound, a variety of solvents could be screened.

Commonly used solvents for the recrystallization of aromatic alcohols include ethanol, methanol, toluene, and mixtures such as hexane/ethyl acetate or ethanol/water. rochester.edu The choice depends on the polarity and solubility characteristics of the specific compound and its impurities.

Precipitation can also be employed as a purification strategy. This involves dissolving the crude product in a "good" solvent and then adding a "poor" solvent (an anti-solvent) in which the desired compound is insoluble, causing it to precipitate out of the solution.

The following interactive data table provides examples of solvent systems that are often used for the recrystallization of substituted benzyl alcohols and could be considered for the purification of this compound.

| Solvent/Solvent System | Compound Class | Rationale | Reference |

|---|---|---|---|

| Ethanol | Aromatic Alcohols | Good solubility at high temperature, lower at room temperature. | General Knowledge |

| Toluene | Aromatic Compounds | Effective for compounds with aromatic character. | rochester.edu |

| Hexane/Ethyl Acetate | Moderately Polar Organics | Allows for fine-tuning of polarity to induce crystallization. | rochester.edu |

| Ethanol/Water | Polar Organics | Water acts as an anti-solvent for less polar compounds soluble in ethanol. | rochester.edu |

Reactivity and Derivatization of 3 Chloro 5 Fluoro 4 Isopropoxyphenyl Methanol

Transformations Involving the Benzylic Alcohol Group

The primary alcohol functional group in (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol is a key site for a variety of chemical transformations, including oxidation, etherification, esterification, and halogenation. These reactions allow for the introduction of diverse functionalities, paving the way for the synthesis of a wide range of derivatives.

Oxidation Reactions to Aldehyde or Carboxylic Acid Derivatives

The benzylic alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 3-chloro-5-fluoro-4-isopropoxybenzaldehyde (B6304181), or the carboxylic acid, 3-chloro-5-fluoro-4-isopropoxybenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

For the synthesis of the aldehyde, milder, anhydrous oxidizing agents are typically employed to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) are effective for this transformation. The commercial availability of 3-chloro-5-fluoro-4-isopropoxybenzaldehyde suggests that this oxidation is a feasible and commonly performed reaction.

Conversely, the use of strong oxidizing agents will lead to the formation of the carboxylic acid. Common reagents for the oxidation of primary benzylic alcohols to carboxylic acids include potassium permanganate (KMnO4) and sodium dichromate (Na2Cr2O7) in acidic conditions. chemistrysteps.com The reaction proceeds until the benzylic carbon is fully oxidized.

Table 1: Oxidation Reactions of this compound

| Product | Reagent(s) | Typical Reaction Conditions |

| 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous solvent (e.g., dichloromethane) |

| 3-Chloro-5-fluoro-4-isopropoxybenzoic acid | Potassium permanganate (KMnO4) | Aqueous, acidic or basic, heat |

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Etherification, the formation of an ether, can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification, the formation of an ester, is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride, often in the presence of an acid catalyst.

Halogenation of the Benzylic Position

The benzylic position of this compound is activated towards halogenation due to the stability of the resulting benzylic radical or carbocation intermediate. The hydroxyl group can be replaced by a halogen atom to form the corresponding benzyl (B1604629) halide. This transformation can be achieved using various halogenating agents. For instance, treatment with thionyl chloride (SOCl2) or a phosphorus halide such as phosphorus tribromide (PBr3) can convert the alcohol to the corresponding benzyl chloride or bromide. Alternatively, radical halogenation conditions, for example using N-bromosuccinimide (NBS) in the presence of a radical initiator, can also be employed to introduce a bromine atom at the benzylic position. chemistrysteps.com

Reactions on the Halogenated and Isopropoxy-Substituted Aromatic Ring

The aromatic ring of this compound, bearing chloro, fluoro, and isopropoxy substituents, is amenable to a range of substitution reactions, including palladium-catalyzed cross-coupling and further aromatic substitutions. The nature and position of the existing substituents play a crucial role in determining the reactivity and regioselectivity of these transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The chloro substituent on the aromatic ring of this compound can potentially participate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base. While aryl chlorides are generally less reactive than bromides or iodides, the use of appropriate ligands and reaction conditions can facilitate their coupling. This would allow for the introduction of a variety of aryl or vinyl groups at the position of the chlorine atom.

The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction could be used to introduce an alkenyl group onto the aromatic ring at the position of the chlorine atom.

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This would enable the introduction of an alkynyl moiety onto the aromatic ring.

The feasibility of these reactions on this compound itself would depend on the specific catalytic system employed and the potential for competing reactions involving the benzylic alcohol group. Protection of the alcohol may be necessary in some cases.

Table 2: Potential Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Potential Product Type |

| Suzuki-Miyaura | Organoboron reagent | Biaryl or vinyl-substituted derivative |

| Heck | Alkene | Alkenyl-substituted derivative |

| Sonogashira | Terminal alkyne | Alkynyl-substituted derivative |

Further Electrophilic or Nucleophilic Aromatic Substitutions (with regioselectivity considerations)

The existing substituents on the aromatic ring of this compound direct the position of any further substitution reactions.

Electrophilic Aromatic Substitution: The isopropoxy group (-O-iPr) is a strongly activating, ortho-, para-directing group due to its electron-donating resonance effect. The fluorine and chlorine atoms are deactivating but also ortho-, para-directing due to a combination of inductive withdrawal and resonance donation. In this specific substitution pattern, the directing effects of the substituents must be considered collectively. The isopropoxy group is the most powerful activating group and will strongly direct incoming electrophiles to the positions ortho and para to it. The position para to the isopropoxy group is occupied by the chloro substituent. The two ortho positions are adjacent to the fluoro and chloro groups, respectively. Steric hindrance from the bulky isopropoxy group and the existing halogen substituents will also influence the regiochemical outcome. The position ortho to the isopropoxy group and meta to both halogens is likely the most favored site for electrophilic attack.

Nucleophilic Aromatic Substitution: Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). The fluorine and chlorine atoms are electron-withdrawing and can activate the ring towards nucleophilic attack, especially at the positions ortho and para to them. In this compound, a strong nucleophile could potentially displace either the fluorine or the chlorine atom. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which makes the carbon atom it is attached to more electrophilic. Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom. The presence of the other electron-withdrawing chloro group would further facilitate this reaction.

Synthesis of Novel Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology (excluding biological activity/applications)

The systematic structural modification of a lead compound is a cornerstone of chemical biology and medicinal chemistry, aimed at elucidating Structure-Activity Relationships (SAR). For the parent compound, this compound, the presence of a primary benzylic alcohol provides a versatile anchor for a wide array of chemical transformations. The synthesis of novel analogs and derivatives focuses on probing the steric and electronic requirements of the molecular target by modifying the size, shape, polarity, and hydrogen bonding capacity of the parent structure. These derivatizations primarily target the hydroxyl group, which can be converted into a variety of other functional moieties such as ethers, esters, carbamates, and amines. Additionally, bioisosteric replacement of the hydroxymethyl group can be explored to investigate the role of this functionality.

Ether Derivatives

The conversion of the benzylic alcohol to an ether is a common strategy in SAR studies to explore the impact of modifying the hydrogen-bonding capability of the parent molecule and to introduce a wide variety of steric and functional diversity. The synthesis of ether analogs of this compound can be readily achieved through several standard methods, most notably the Williamson ether synthesis. This method typically involves the deprotonation of the alcohol with a suitable base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide.

Table 1: Synthesis of Ether Derivatives

| Derivative Name | General Reaction | Reagents | Reaction Conditions |

|---|---|---|---|

| 1-((Butoxymethyl)methyl)-3-chloro-5-fluoro-4-isopropoxybenzene | Williamson Ether Synthesis | 1. Sodium hydride (NaH)2. 1-Bromobutane | The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The alcohol is first treated with NaH at 0 °C to room temperature to form the alkoxide, followed by the addition of the alkyl halide. |

| 1-Chloro-3-fluoro-4-isopropoxy-5-(((2-methoxyethoxy)methyl)methyl)benzene | Williamson Ether Synthesis | 1. Sodium hydride (NaH)2. 2-Methoxyethyl chloride | Similar conditions to the above, allowing for the introduction of an ether linkage within the side chain to modulate polarity and flexibility. |

Ester Derivatives

Esterification of the benzylic alcohol is another facile and widely employed derivatization strategy. Esters introduce a carbonyl group, which can act as a hydrogen bond acceptor, and allow for the exploration of a large chemical space through the use of various carboxylic acids. The synthesis of these derivatives can be accomplished through several methods, including reaction with acyl chlorides or carboxylic acids under dehydrating conditions.

Table 2: Synthesis of Ester Derivatives

| Derivative Name | General Reaction | Reagents | Reaction Conditions |

|---|---|---|---|

| (3-Chloro-5-fluoro-4-isopropoxyphenyl)methyl acetate (B1210297) | Acylation | Acetic anhydride, Pyridine | The alcohol is treated with acetic anhydride in the presence of a base like pyridine, which also acts as a solvent, at room temperature. |

| (3-Chloro-5-fluoro-4-isopropoxyphenyl)methyl benzoate | Acylation | Benzoyl chloride, Triethylamine | The reaction is carried out in an inert solvent such as dichloromethane (DCM) with a non-nucleophilic base like triethylamine to scavenge the HCl byproduct. |

Carbamate Derivatives

Carbamates are considered bioisosteres of esters and amides and are often synthesized to explore alternative hydrogen bonding patterns and to improve metabolic stability. The synthesis of carbamates from this compound can be achieved by reacting the alcohol with an isocyanate or by a two-step procedure involving the formation of a chloroformate followed by reaction with an amine.

Table 3: Synthesis of Carbamate Derivatives

| Derivative Name | General Reaction | Reagents | Reaction Conditions |

|---|---|---|---|

| (3-Chloro-5-fluoro-4-isopropoxyphenyl)methyl ethylcarbamate | Carbamoylation | Ethyl isocyanate, Dibutyltin dilaurate (catalyst) | The alcohol is reacted directly with the isocyanate, often with a catalyst, in an inert solvent like toluene or THF. |

| (3-Chloro-5-fluoro-4-isopropoxyphenyl)methyl phenylcarbamate | Carbamoylation | Phenyl isocyanate, Triethylamine | Similar to the above, this reaction introduces an aromatic moiety to the carbamate group. |

Other Derivatives for Bioisosteric Replacement and SAR Exploration

To further probe the SAR, other functional groups can be introduced. The conversion of the benzylic alcohol to an amine introduces a basic center, which can have a profound effect on the physicochemical properties of the molecule. Additionally, the hydroxyl group can be replaced with other functionalities such as sulfonates or phosphates to investigate the impact of acidic moieties.

Table 4: Synthesis of Other Derivatives

| Derivative Name | General Reaction | Reagents | Reaction Conditions |

|---|---|---|---|

| 1-(3-Chloro-5-fluoro-4-isopropoxyphenyl)methanamine | Reductive Amination (via aldehyde) | 1. Dess-Martin periodinane (DMP)2. Ammonium (B1175870) acetate, Sodium cyanoborohydride | The alcohol is first oxidized to the corresponding aldehyde, which is then subjected to reductive amination. |

| (3-Chloro-5-fluoro-4-isopropoxyphenyl)methyl methanesulfonate | Sulfonylation | Methanesulfonyl chloride, Triethylamine | The alcohol is reacted with the sulfonyl chloride in an inert solvent like DCM in the presence of a base. |

Advanced Spectroscopic and Chromatographic Elucidation of 3 Chloro 5 Fluoro 4 Isopropoxyphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for the unambiguous structural assignment of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol. A combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

The ¹H NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms. The expected signals would include those for the aromatic protons, the benzylic methylene (B1212753) protons, and the isopropoxy group protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the isopropoxy group. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing information on the substitution pattern of the aromatic ring.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The signals for the benzylic carbon, the methine carbon of the isopropoxy group, and the methyl carbons would appear in their characteristic regions.

¹⁹F NMR spectroscopy would be used to analyze the environment of the fluorine atom. A single resonance would be expected, and its chemical shift would be indicative of the electronic environment around the fluorine atom on the aromatic ring.

To definitively assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would establish the correlations between coupled protons, for instance, within the isopropoxy group and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would identify the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (two- or three-bond) correlations between protons and carbons, which is essential for confirming the connectivity of the substituents to the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help to confirm the substitution pattern and the conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy would be employed to identify the characteristic functional groups present in this compound. The IR spectrum would be expected to show absorption bands corresponding to:

O-H stretching of the alcohol group.

C-H stretching of the aromatic ring and the aliphatic groups.

C-O stretching of the alcohol and the ether linkages.

C=C stretching of the aromatic ring.

C-Cl and C-F stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular formula. The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a characteristic feature. The fragmentation pattern would provide further structural information by showing the loss of specific fragments, such as the hydroxymethyl group or the isopropyl group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of the elemental composition of a molecule by measuring its mass with very high precision. For this compound (Chemical Formula: C₁₀H₁₂ClFO₂), HRMS would be utilized to confirm its molecular formula by comparing the experimentally measured mass to the theoretically calculated exact mass. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of the analyte for mass analysis. The high resolution of the mass analyzer (e.g., Orbitrap or Time-of-Flight) allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

Table 1: Illustrative HRMS Data for this compound

| Ion Species | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 221.0537 | Data not available | Data not available |

| [M+Na]⁺ | 243.0357 | Data not available | Data not available |

X-ray Crystallography for Definitive Solid-State Structure Confirmation

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Chromatographic Methods for Purity Assessment in Research Contexts

Chromatographic techniques are fundamental for assessing the purity of a chemical compound by separating it from any impurities or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and thermally stable compounds. For this compound, GC-MS would be used to determine its purity and identify any volatile impurities. The compound would be injected into the gas chromatograph, where it would be vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components would then be introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation pattern.

Table 3: Representative GC-MS Parameters for Analysis

| Parameter | Condition |

|---|---|

| Gas Chromatograph | |

| Column Type | e.g., DB-5ms |

| Column Dimensions | e.g., 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | e.g., Helium |

| Inlet Temperature | Data not available |

| Oven Program | Data not available |

| Mass Spectrometer | |

| Ionization Mode | e.g., Electron Ionization (EI) |

| Ionization Energy | e.g., 70 eV |

| Mass Range | e.g., 50-500 amu |

| Result | |

| Retention Time | Data not available |

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify components in a mixture. It is particularly suitable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For assessing the purity of this compound, a reversed-phase HPLC method would likely be developed. The compound would be dissolved in a suitable solvent and injected into the HPLC system, where it would be separated based on its partitioning between the mobile phase and a nonpolar stationary phase. A UV detector is commonly used for the detection of aromatic compounds like this one.

Table 4: Typical HPLC Conditions for Purity Assessment

| Parameter | Condition |

|---|---|

| HPLC System | |

| Column Type | e.g., C18 |

| Column Dimensions | e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | e.g., Acetonitrile (B52724)/Water gradient |

| Flow Rate | e.g., 1.0 mL/min |

| Column Temperature | e.g., 25 °C |

| Detector | |

| Type | e.g., UV-Vis |

| Wavelength | Data not available |

| Result | |

| Retention Time | Data not available |

Computational and Theoretical Investigations of 3 Chloro 5 Fluoro 4 Isopropoxyphenyl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol, these calculations can elucidate its preferred spatial arrangement and the distribution of its electrons, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and energy of molecules such as this compound. DFT studies would reveal the most stable conformations of this molecule by exploring the potential energy surface associated with the rotation around its single bonds.

The primary degrees of freedom for conformational changes in this compound are the rotation of the isopropoxy group and the hydroxymethyl group relative to the phenyl ring. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the dihedral angles that correspond to energy minima. For the isopropoxy group, steric hindrance between the methyl groups and the adjacent chloro and fluoro substituents on the aromatic ring would be a significant factor in determining its preferred orientation. Similarly, the orientation of the hydroxymethyl group will be influenced by potential intramolecular hydrogen bonding with the adjacent fluoro or isopropoxy oxygen atoms, as well as steric interactions.

A conformational analysis would likely identify several low-energy conformers. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (C-C-O-C, Isopropoxy) | Dihedral Angle (C-C-C-O, Methanol) | Relative Energy (kcal/mol) |

| 1 | ~90° | ~60° | 0.00 (most stable) |

| 2 | ~-90° | ~60° | 0.5 |

| 3 | ~90° | ~-60° | 1.2 |

| 4 | ~-90° | ~-60° | 1.8 |

Note: This table is illustrative and based on general principles of conformational analysis for similar molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate and accept electrons, respectively.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the isopropoxy and hydroxymethyl groups. The electron-donating nature of the isopropoxy and hydroxymethyl groups, along with the lone pairs on the oxygen atoms, would contribute significantly to the HOMO. The LUMO, conversely, is likely to have significant contributions from the antibonding orbitals of the aromatic ring and the C-Cl bond, indicating potential sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. The presence of both electron-donating (isopropoxy, hydroxymethyl) and electron-withdrawing (chloro, fluoro) substituents on the phenyl ring creates a complex electronic environment that influences the HOMO-LUMO gap. DFT calculations can provide precise values for these orbital energies and visualize their distributions.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 to -7.5 | Susceptibility to electrophilic attack |

| LUMO Energy | -0.5 to -1.5 | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.0 to 7.0 | Moderate to high kinetic stability |

Note: These values are estimations based on typical ranges for substituted aromatic compounds and require specific calculations for confirmation.

Reaction Pathway Prediction and Mechanistic Studies Relevant to its Synthesis or Transformations

Computational chemistry can also be employed to explore the potential reaction pathways for the synthesis and transformation of this compound. One plausible synthetic route involves the reduction of the corresponding aldehyde, 3-chloro-5-fluoro-4-isopropoxybenzaldehyde (B6304181). The mechanism of this reduction, for example, using a hydride reagent like sodium borohydride (B1222165), can be modeled to understand the transition state and activation energy of the reaction.

Alternatively, the synthesis could proceed from a precursor such as (3-chloro-5-fluoro-4-isopropoxyphenyl)boronic acid via a palladium-catalyzed cross-coupling reaction to introduce the hydroxymethyl group. Theoretical studies can help in understanding the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, and in optimizing the reaction conditions.

Transformations of the hydroxymethyl group, such as oxidation to the aldehyde or carboxylic acid, or its conversion to a benzylic halide, are also amenable to mechanistic investigation through computational methods. asianpubs.orgpatsnap.com For instance, the oxidation mechanism can be studied to understand the role of the oxidizing agent and the nature of the intermediates involved. asianpubs.org

In Silico Modeling of Spectroscopic Properties (e.g., NMR chemical shifts) for Verification of Experimental Data

Computational methods are increasingly used to predict spectroscopic properties, which can be invaluable for structure verification. For this compound, in silico modeling of its Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the assignment of experimental spectra. kettering.edunih.gov

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed on the optimized geometries of the most stable conformers, and the predicted shifts are often averaged based on their Boltzmann populations. The accuracy of these predictions can be high, especially when systematic errors are corrected for by referencing against known standards like tetramethylsilane (TMS).

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine and methyl protons of the isopropoxy group, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the combined electronic effects of the chloro, fluoro, isopropoxy, and hydroxymethyl substituents. Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom in the molecule. Comparing the calculated chemical shifts with experimental data provides strong evidence for the correct structural assignment. wisc.edu

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.2 | d, d |

| OCH(CH₃)₂ | 4.2 - 4.6 | septet |

| OCH(CH ₃)₂ | 1.2 - 1.5 | d |

| CH ₂OH | 4.5 - 4.8 | s |

| CH₂OH | Variable (depends on solvent and concentration) | s |

Note: These are approximate chemical shift ranges based on analogous structures. Precise values require specific computational modeling.

Role of 3 Chloro 5 Fluoro 4 Isopropoxyphenyl Methanol As a Key Intermediate in Complex Chemical Syntheses

A Versatile Precursor in Multi-Step Organic Synthesis

The utility of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol extends across various domains of synthetic chemistry where precise control over molecular architecture is paramount. Its trifunctionalized phenyl ring allows for selective transformations, making it a valuable precursor in the synthesis of complex molecules, including certain classes of agrochemicals and functional materials.

Building Block for Substituted Heterocyclic Systems

While direct, published examples of synthesizing a broad range of heterocyclic systems from this compound are not extensively documented in readily available literature, its structural motifs are found in advanced heterocyclic compounds, particularly those with applications in agrochemistry. For instance, the related compound, florpyrauxifen-benzyl, an auxin herbicide, incorporates a similar 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylate structure. nih.gov The synthesis of such complex pyridines and other nitrogen-containing heterocycles, like pyrimidines and quinolines, often involves the condensation of substituted aromatic aldehydes or ketones with amines or other nucleophiles. researchgate.netmdpi.comthieme.de

The this compound can be readily oxidized to the corresponding benzaldehyde (B42025), which then serves as a direct precursor for building such heterocyclic rings. The reaction pathway would typically involve the initial oxidation of the benzylic alcohol to an aldehyde, followed by a cyclocondensation reaction with a suitable binucleophile to form the desired heterocyclic core. The specific nature of the resulting heterocyclic system is dictated by the choice of the reaction partner.

| Heterocyclic System | Potential Synthetic Approach from this compound |

| Pyrimidines | Oxidation to the aldehyde, followed by reaction with a 1,3-dicarbonyl compound and a nitrogen source (e.g., urea or guanidine). |

| Quinolines | Oxidation to the aldehyde, followed by a Friedländer annulation with a compound containing an activated methylene (B1212753) group adjacent to a ketone. |

| Pyrazoles | Oxidation to the aldehyde, followed by condensation with a hydrazine derivative. |

Intermediate for Natural Product Synthesis (synthetic studies only)

Currently, there is a notable absence of published synthetic studies detailing the use of this compound as an intermediate in the total synthesis of natural products. The focus of this particular building block appears to be more directed towards the synthesis of man-made functional molecules.

A Synthon for Diverse Chemical Architectures

In the conceptual framework of retrosynthesis, this compound serves as a valuable synthon, providing a pre-functionalized aromatic ring that can be incorporated into larger molecular frameworks.

Utility as a Benzylic Alcohol Synthon

The benzylic alcohol functionality is a versatile handle for a variety of chemical transformations. As a synthon, this compound offers a reactive site for nucleophilic substitution, etherification, and oxidation reactions.

The hydroxyl group can be converted into a good leaving group, such as a halide or a sulfonate ester, facilitating nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. Alternatively, direct etherification under either acidic or basic conditions allows for the introduction of a variety of alkoxy groups at the benzylic position.

A significant application of this benzylic alcohol is its oxidation to the corresponding benzaldehyde. This transformation is a pivotal step in many synthetic sequences, as the aldehyde group can participate in a wide array of subsequent reactions, including:

Wittig olefination to form alkenes

Reductive amination to introduce amino functionalities

Grignard and organolithium additions to create secondary alcohols

Aldol (B89426) and related condensation reactions to build larger carbon skeletons

The reactivity of the benzylic alcohol is influenced by the electronic nature of the substituents on the aromatic ring. The presence of both electron-withdrawing halogens and an electron-donating isopropoxy group creates a nuanced electronic environment that can be exploited for selective transformations.

Contribution of the Halogenated Isopropoxyphenyl Moiety to Molecular Scaffolds

The 3-chloro-5-fluoro-4-isopropoxyphenyl moiety imparts specific and valuable properties to the molecular scaffolds into which it is incorporated. The presence and positioning of the halogen atoms and the isopropoxy group are not arbitrary but are instead chosen to fine-tune the physicochemical properties of the final molecule.

Influence of Halogenation: The chlorine and fluorine atoms significantly impact the electronic and steric properties of the molecule.

Electronic Effects: Both chlorine and fluorine are electronegative and exert a strong electron-withdrawing inductive effect (-I), which can influence the reactivity of the aromatic ring and its substituents. The fluorine atom, in particular, can also participate in hydrogen bonding and other non-covalent interactions, which can be crucial for molecular recognition and binding.

Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can affect its solubility and transport properties.

Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the in vivo stability of a molecule, a feature often exploited in the design of agrochemicals.

Role of the Isopropoxy Group: The isopropoxy group also plays a multifaceted role:

Steric Bulk: The branched nature of the isopropoxy group provides steric hindrance, which can influence the conformation of the molecule and direct the approach of reagents in subsequent synthetic steps.

Solubility: The ether linkage and the alkyl chain of the isopropoxy group can modulate the solubility of the compound in both organic and aqueous media.

Conformational Control: The interplay between the isopropoxy group and the adjacent halogen atoms can restrict the rotation around the aryl-oxygen bond, leading to a more defined three-dimensional structure. Conformational analysis of similar substituted phenyl groups has shown that such interactions can significantly influence the preferred spatial arrangement of the molecule. nih.govrsc.org

The combination of these substituents on the phenyl ring creates a unique molecular scaffold with a specific electronic distribution, steric profile, and potential for intermolecular interactions. This pre-functionalized and sterically defined moiety is a powerful tool for chemists designing new molecules with tailored properties.

Emerging Research Frontiers and Unexplored Chemical Transformations of 3 Chloro 5 Fluoro 4 Isopropoxyphenyl Methanol

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol is a primary research frontier. A plausible synthetic precursor is (3-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid, which is commercially available. The conversion of this boronic acid to the target methanol (B129727) would likely involve a key transformation such as the reduction of a corresponding aldehyde or carboxylic acid intermediate.

Green Chemistry Approaches to its Preparation

Green chemistry principles could be applied to the synthesis of this compound to minimize environmental impact. nih.govnih.gov Potential strategies include:

Use of Renewable Solvents: Employing biodegradable and less toxic solvents derived from renewable feedstocks.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Energy Efficiency: Utilizing milder reaction conditions, such as lower temperatures and pressures, to reduce energy consumption.

A hypothetical green synthesis could involve the enzymatic reduction of a precursor aldehyde, conducted in an aqueous medium, thereby avoiding the use of hazardous reducing agents and organic solvents.

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalytic methods are central to modern organic synthesis, offering pathways to increased efficiency and selectivity. For the preparation of this compound, catalytic hydrogenation of a corresponding benzaldehyde (B42025) derivative would be a prime strategy. nih.govscirp.orgresearchgate.net

Table 1: Potential Catalytic Approaches for the Synthesis of this compound

| Catalytic Method | Precursor | Catalyst | Advantages |

| Catalytic Hydrogenation | 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde (B6304181) | Pd/C, PtO₂, Raney Ni | High yields, clean reactions. scirp.orgresearchgate.net |

| Transfer Hydrogenation | 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde | Ru or Ir complexes | Mild conditions, avoids high-pressure H₂. |

| Hydrosilylation followed by Hydrolysis | 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde | Rh or Ir catalysts | High chemoselectivity. |

| Borane (B79455) Reduction | 3-Chloro-5-fluoro-4-isopropoxybenzoic acid | BH₃ complexes | Selective for carboxylic acids. |

These catalytic methods would offer significant advantages over stoichiometric reductions, including milder reaction conditions, lower waste generation, and the potential for catalyst recycling.

Investigation of Unconventional Reactivity Profiles

The unique substitution pattern of this compound, featuring both electron-withdrawing halogens and an electron-donating isopropoxy group, suggests a rich and potentially unconventional reactivity profile. researchgate.netnih.govresearchgate.net Research in this area would focus on exploring reactions that are influenced by the electronic and steric effects of these substituents.

Potential areas of investigation include:

Oxidation Reactions: Selective oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid under various catalytic conditions. The electronic nature of the substituents would likely influence the reaction rate and selectivity.

Nucleophilic Substitution: The benzylic alcohol could be converted to a leaving group (e.g., tosylate or halide) to explore subsequent Sₙ1 and Sₙ2 reactions. The fluorine and chlorine atoms may exert interesting electronic effects on the stability of any carbocation intermediates.

Directed Ortho-Metalation: The isopropoxy group could potentially direct lithiation or other metalation reactions to the adjacent ortho positions, enabling further functionalization of the aromatic ring.

Exploration of Stereoselective Synthesis for Chiral Analogs (if applicable to future derivatives)

While this compound itself is not chiral, it serves as a scaffold for the synthesis of chiral derivatives. The development of stereoselective methods to introduce chirality is a significant frontier, particularly for applications in pharmaceuticals and agrochemicals where enantiomeric purity is often crucial. mdpi.comnih.govacs.orgacs.org

Table 2: Potential Strategies for Stereoselective Synthesis of Chiral Derivatives

| Method | Approach | Potential Chiral Product |

| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone derived from the target molecule. | A chiral secondary alcohol. mdpi.com |

| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture of a chiral derivative. | Enantiomerically enriched esters or alcohols. |

| Chiral Derivatizing Agents | Reaction with a chiral auxiliary to form diastereomers that can be separated. | Diastereomeric esters or ethers. |

Future research could focus on the asymmetric addition of nucleophiles to the corresponding aldehyde, 3-chloro-5-fluoro-4-isopropoxybenzaldehyde, using chiral catalysts to generate enantioenriched secondary alcohols.

Q & A

Q. What are the recommended synthetic routes for (3-Chloro-5-fluoro-4-isopropoxyphenyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Suzuki coupling, depending on precursor availability. For NAS, introduce the isopropoxy group first to avoid steric hindrance from bulkier substituents. Use in situ generation of methanol groups via reduction of benzaldehyde intermediates (e.g., NaBH4 in methanol at 0–5°C). Optimize yields by controlling temperature (e.g., 60–80°C for NAS) and using catalysts like K2CO3. Table 1 : Yield comparison for synthetic routes

| Precursor | Method | Catalyst | Yield (%) |

|---|---|---|---|

| 3-Chloro-5-fluoro-4-isopropoxybenzaldehyde | NaBH4 reduction | None | 85–90 |

| Halogenated phenylboronic acid | Suzuki coupling | Pd(PPh3)4 | 70–75 |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of techniques:

- HPLC/GC-MS : Quantify purity (>98% for pharmacological studies).

- NMR (<sup>1</sup>H/<sup>13</sup>C): Confirm substitution patterns (e.g., δ 1.2–1.4 ppm for isopropoxy CH3, δ 4.5–5.0 ppm for methanol CH2OH) .

- FT-IR : Identify O-H stretching (~3300 cm<sup>-1</sup>) and C-Cl/F vibrations (700–800 cm<sup>-1</sup>).

Q. What solvents and storage conditions are optimal for this compound?

- Methodological Answer : The compound is stable in anhydrous DMSO or methanol at –20°C. Avoid aqueous buffers (risk of hydrolysis) and prolonged exposure to light (UV degradation). For long-term storage, use inert atmospheres (N2) and amber vials .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, F, isopropoxy) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F groups activate the phenyl ring for electrophilic substitution at the para position relative to the methanol group. Isopropoxy’s electron-donating nature stabilizes intermediates via resonance. For Pd-catalyzed couplings (e.g., Buchwald-Hartwig), prioritize Cl as the leaving group due to lower bond dissociation energy vs. F. Use DFT calculations to map charge distribution and predict regioselectivity .

Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar analogs?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., cell lines, IC50 protocols). Discrepancies may arise from differences in solvent purity (DMSO vs. ethanol).

- Step 2 : Compare logP values; higher lipophilicity (due to isopropoxy) may enhance membrane permeability but reduce aqueous solubility.

- Step 3 : Use meta-analysis of PubChem/ChemBL data to identify trends (e.g., Cl/F substitution correlates with antimicrobial potency) .

Q. What strategies mitigate oxidative degradation of the methanol group during storage or reaction?

- Methodological Answer :

- Stabilizers : Add radical scavengers (e.g., BHT at 0.01–0.1% w/v).

- Synthetic Protection : Temporarily convert –CH2OH to –CH2OAc or –CH2OTBS for air-sensitive reactions.

- Kinetic Monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC tracking to model degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.